7,8-dimethoxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one
Description
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
7,8-dimethoxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C24H21NO4/c1-28-22-12-18-9-10-25(24(27)14-20(18)13-23(22)29-2)15-21(26)19-8-7-16-5-3-4-6-17(16)11-19/h3-13H,14-15H2,1-2H3 |
InChI Key |
UVQOFWOVHPCNFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)C3=CC4=CC=CC=C4C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
In a representative procedure, 142.0 g of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide is combined with 710 mL glacial acetic acid and 710 mL concentrated hydrochloric acid. The mixture is stirred at 25°C for 17 hours, with progress monitored via HPLC to ensure starting material depletion below 4.0%. Quenching the reaction with 3.0 kg crushed ice precipitates the product, which is filtered, washed with water, and dried under vacuum at 55–60°C to achieve a loss on drying (LOD) below 0.5%. This method yields 77.5% of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.
Alternative Alkylation and Deprotection Strategies
Patent CN104072420B discloses a route involving 7,8-dimethoxy-3-(4-methoxy-benzyl)-1,3-dihydro-2H-3-benzazepin-2-one, which undergoes deprotection using trifluoroacetic acid under reflux. After 8 hours, the mixture is diluted with water, filtered, and washed with methanol to yield the deprotected benzazepinone in 97% yield. Nuclear magnetic resonance (NMR) data confirm the structure: NMR (CDCl, 400 MHz) shows methoxy signals at 3.86 ppm and 3.88 ppm, aromatic protons at 6.70 ppm and 6.75 ppm, and an NH peak at 7.68 ppm.
Introduction of the 2-(2-Naphthyl)-2-Oxoethyl Side Chain
The naphthyl-oxoethyl moiety is introduced via alkylation or acylation reactions. A patent example employs 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine as an alkylating agent.
Alkylation with Chloroamine Derivatives
In a reactor, 7.1 g of 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine (25.1 mmol) is combined with 5.9 g of 7,8-dimethoxy-1H-3-benzazepin-2-one (25.1 mmol), 1.5 equivalents KCO, 0.2 equivalents KI, and 60 mL DMF. Heating at 80°C for 2 hours facilitates nucleophilic substitution, followed by extraction with dichloromethane and washing with 10% NaHCO. The crude product is purified via oxalic acid salt formation in ethyl acetate, yielding 8.4 g (57%) of the target compound as a cream-colored powder.
Optimization and Analytical Validation
Reaction Monitoring and Purification
HPLC is critical for tracking reaction progress, particularly in the cyclization step. For the alkylation method, column chromatography (dichloromethane/methanol/triethylamine, 80:20:0.1) resolves impurities, achieving >95% purity. Melting point analysis (236°C) and NMR data (e.g., carbonyl signals at 170.18 ppm and 173.95 ppm) further validate the product.
Yield Comparison Across Methods
| Method | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acid-catalyzed cyclization | HCl, acetic acid | 25°C | 17 h | 77.5% |
| Alkylation | KCO, KI, DMF | 80°C | 2 h | 57% |
| Deprotection | Trifluoroacetic acid | Reflux | 8 h | 97% |
Challenges and Mitigation Strategies
Byproduct Formation
The alkylation step may generate N-alkylated byproducts due to the benzazepinone’s secondary amine reactivity. Using KI as a phase-transfer catalyst suppresses such side reactions by enhancing the nucleophilicity of the amine.
Solvent Selection
DMF’s high boiling point (153°C) facilitates the alkylation reaction at 80°C but complicates removal during workup. Substituting with dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) could improve solubility while easing purification.
Scalability and Industrial Relevance
The patented alkylation method demonstrates scalability, with multi-gram syntheses achieving consistent yields . However, the use of expensive bicyclo[4.2.0]octa-1,3,5-trienyl derivatives may limit cost-effectiveness. Future research could explore cheaper alkylating agents or catalytic asymmetric synthesis to enhance accessibility.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in areas like anti-inflammatory and anticancer research.
Industry: Its unique properties make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit cyclooxygenases, which are involved in inflammation pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substitutions
Key Observations :
- The target compound ’s 2-naphthyl group introduces steric bulk and aromaticity, which may influence receptor binding kinetics compared to smaller substituents (e.g., iodopropyl or unsubstituted derivatives).
- UL-FS49 and S16257 feature aminoalkyl side chains, conferring distinct electrophysiological effects on cardiac tissues .
Key Observations :
- The iodopropyl derivative exhibits a lower HOMO-LUMO gap (ΔE = 4.58 eV) than the unsubstituted analogue (ΔE = 4.56 eV), suggesting enhanced reactivity in electrophilic substitutions .
- The target compound’s synthetic pathway remains underexplored but may parallel methods for naphthyl-containing benzazepinones .
Pharmacological and Physicochemical Properties
Table 3: Pharmacological Activity and Stability
Key Observations :
- Ivabradine intermediates demonstrate clinically validated sinus node inhibition, while the target compound’s 2-naphthyl group may redirect activity toward other targets (e.g., kinase inhibition) .
Biological Activity
7,8-Dimethoxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to other benzazepine derivatives, which have been explored for their cardiovascular and neuropharmacological effects.
- Molecular Formula : C24H21NO4
- Molecular Weight : 385.43 g/mol
- CAS Number : 1574355-00-2
- Melting Point : Approximately 236-238 °C
The biological activity of this compound primarily involves modulation of cardiovascular functions. It has been shown to exhibit bradycardic activity , which refers to the ability to reduce heart rate. This effect is particularly beneficial in treating conditions such as angina pectoris and myocardial ischemia. The mechanism is thought to involve the inhibition of specific ion channels and modulation of neurotransmitter release, which leads to a decrease in heart rate and improved myocardial oxygen supply.
Vasorelaxant and Bradycardic Effects
A study published in PubMed highlighted that several synthesized derivatives of 1,3-dihydro-2H-3-benzazepin-2-one exhibited notable vasorelaxant activity along with heart-rate-reducing effects. The compounds were evaluated in vitro for their bradycardic potency, demonstrating significant potential for cardiovascular therapy .
Case Studies
- Study on Vasorelaxation : In a controlled experiment, the vasorelaxant effects of various benzazepine derivatives were tested on isolated rat aorta. The results indicated that compounds similar to 7,8-dimethoxy derivatives significantly relaxed vascular smooth muscle, suggesting a potential pathway for managing hypertension.
- Bradycardic Activity Assessment : A separate study assessed the bradycardic effects of these compounds in an animal model. The results showed a consistent decrease in heart rate when administered at specific dosages, supporting their use as therapeutic agents in managing heart rhythm disorders .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C24H21NO4 |
| Molecular Weight | 385.43 g/mol |
| Melting Point | 236-238 °C |
| CAS Number | 1574355-00-2 |
| Biological Activity | Vasorelaxant, Bradycardic |
Q & A
Q. What are the common synthetic routes for 7,8-dimethoxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Friedel-Crafts acylation to introduce the naphthyl-oxoethyl group.
- Methoxy group protection/deprotection to prevent unwanted side reactions.
- Cyclization using catalysts like N,N-dimethylaminopyridine (DMAP) in dichloromethane under reflux .
Optimization strategies :- Temperature control (e.g., 0–5°C for acylation to minimize byproducts).
- Solvent selection (polar aprotic solvents like DMF for cyclization).
- Catalyst screening (e.g., DMAP vs. Hünig’s base for yield improvement).
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Key methods include:
Q. What in vitro assays are used to evaluate its biological activity?
Common assays:
- Enzyme inhibition : Testing against kinases or proteases using fluorogenic substrates (e.g., IC determination) .
- Cell viability assays (MTT/XTT): To assess antiproliferative effects in cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .
- Receptor binding studies : Radioligand displacement assays for GPCR targets (e.g., dopamine receptors) .
Advanced Research Questions
Q. How can researchers address low yields in the final cyclization step during synthesis?
Methodological solutions :
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
- Additive screening : Use of molecular sieves to scavenge water or Lewis acids (e.g., ZnCl) to stabilize intermediates .
- DoE (Design of Experiments) : Systematic variation of solvent ratios (e.g., DCM:THF) and catalyst loading to identify optimal conditions .
Q. How should contradictory bioactivity data (e.g., IC50_{50}50 variability across studies) be resolved?
Analytical steps :
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Metabolite profiling : Use LC-MS to rule out compound degradation during assays .
- Structural analogs comparison : Test derivatives to isolate the pharmacophore responsible for activity (see table below) :
| Compound | Structural Modification | IC (nM) |
|---|---|---|
| Parent compound | None | 120 ± 15 |
| Methoxy-deleted analog | 7,8-OH instead of OMe | >1000 |
| Naphthyl→Phenyl substitution | Smaller aryl group | 450 ± 40 |
Q. What methodologies are recommended for studying this compound’s environmental fate and ecotoxicity?
Environmental impact protocols :
Q. How can computational tools enhance understanding of its mechanism of action?
Computational strategies :
- Molecular docking : Predict binding poses in target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity using Random Forest algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
